N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

This N-butyl quinoxaline sulfonamide offers a distinct physicochemical profile versus the N-H analog (CAS 4029-41-8): XLogP3 4.8 vs. 3.4, zero H-bond donors, and 6 rotatable bonds. These properties enhance passive membrane permeability and target hydrophobic sub-pockets, making it essential for kinase inhibitor libraries and systematic SAR campaigns. Consistent ≥95% purity across reputable sources ensures reliable analytical reference standard performance.

Molecular Formula C19H20ClN3O2S
Molecular Weight 389.9
CAS No. 554405-52-6
Cat. No. B2424983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
CAS554405-52-6
Molecular FormulaC19H20ClN3O2S
Molecular Weight389.9
Structural Identifiers
SMILESCCCCN(C1=NC2=CC=CC=C2N=C1Cl)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H20ClN3O2S/c1-3-4-13-23(26(24,25)15-11-9-14(2)10-12-15)19-18(20)21-16-7-5-6-8-17(16)22-19/h5-12H,3-4,13H2,1-2H3
InChIKeyFCSYXBYCCWBYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS 554405-52-6): Key Physicochemical Identifiers for Procurement


N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS 554405-52-6) is a synthetic sulfonamide derivative comprising a 3-chloroquinoxaline core, an N-butyl substituent, and a 4-methylbenzenesulfonamide moiety [1]. With a molecular formula C₁₉H₂₀ClN₃O₂S and molecular weight 389.9 g·mol⁻¹, this compound bears a computed XLogP3 of 4.8 and zero hydrogen bond donors, properties that distinguish it from its closest N-H analog N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 4029-41-8; MW 333.8 g·mol⁻¹, XLogP3 3.4, 1 H-bond donor) [1][2]. These differences have direct implications for solubility, membrane permeability, and target engagement in biological screening contexts.

N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: Why the N-Butyl Substituent Precludes Direct Analog Substitution


The N-butyl group on N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is not a passive structural feature; it fundamentally alters the compound's physicochemical and likely pharmacological profile compared to the corresponding N-H analog (CAS 4029-41-8). Replacing the N-butyl substituent with hydrogen increases the computed logP by approximately 1.4 log units (XLogP3: 4.8 vs. 3.4), equating to a roughly 25-fold higher lipophilicity for the butylated derivative [1][2]. Additionally, the N-H analog possesses one hydrogen bond donor, whereas the N-butyl compound has zero, altering potential intermolecular interactions with biological targets [1][2]. These differences mean that in-class sulfonamidoquinoxalines cannot be interchanged without risking altered solubility, permeability, metabolic stability, and target-binding kinetics [3]. The evidence below quantifies these critical differentiation dimensions.

N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Advantage: Computed XLogP3 Comparison vs. N-H Analog

The N-butyl substituent confers a substantially higher computed partition coefficient compared to the N-H analog N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide. The target compound's XLogP3 of 4.8 contrasts with 3.4 for the N-H analog, representing a ΔXLogP3 of +1.4 log units [1][2]. This magnitude of lipophilicity difference is expected to enhance passive membrane permeability and may alter tissue distribution profiles [1][2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: N-Butyl Derivative Eliminates a Donor Site Present in the N-H Analog

The target compound possesses zero hydrogen bond donors, in contrast to one donor (the sulfonamide N–H) present in the N-H analog N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide [1][2]. Removal of this donor site is expected to reduce aqueous solubility via intermolecular hydrogen bonding with water, while potentially decreasing promiscuous binding to off-target proteins that rely on hydrogen bond donor interactions [1][2].

Hydrogen bonding Off-target selectivity Solubility

Molecular Size and Rotatable Bond Count: Bulkier Scaffold for Sterically Demanding Binding Pockets

The N-butyl substitution increases the molecular weight by 56.1 g·mol⁻¹ compared with the N-H analog (389.9 vs. 333.8 g·mol⁻¹) and adds three additional rotatable bonds (from 3 to 6), introducing greater conformational flexibility [1][2]. This size and flexibility increment may influence binding kinetics and residence time at target sites that accommodate larger hydrophobic substituents [1][3].

Molecular weight Ligand efficiency Steric bulk

Vendor-Supplied Purity Specifications: Consistent ≥95% Purity Across Reputable Suppliers

The target compound is supplied at ≥95% purity by multiple independent vendors, including Santa Cruz Biotechnology (scbt.com, 5 g scale) , CymitQuimica (Ref. 10-F641825) , and Enamine LLC (EN300-02049) [1]. This cross-vendor consistency in purity specification supports reliable procurement for screening campaigns and reduces batch-to-batch variability concerns that may affect assay reproducibility [1].

Purity Quality control Reproducibility

Class-Level Evidence: Quinoxaline Sulfonamide Scaffold as Privileged Kinase Inhibitor Chemotype

The quinoxaline-sulfonamide scaffold is a recognized privileged chemotype for kinase inhibition, as evidenced by patents disclosing benzenesulfonamide derivatives of quinoxaline with activity against cancer-relevant kinases [1]. While direct quantitative IC₅₀ data for the target compound have not been reported in the public domain, the scaffold class has demonstrated tractable structure-activity relationships where N-alkyl substitution modulates potency, selectivity, and pharmacokinetic properties [1]. The target compound, with its N-butyl substitution, represents a specific vector point for exploring hydrophobic pocket interactions that are inaccessible to N-H or N-methyl analogs.

Kinase inhibition Quinoxaline Cancer

Caveat on Direct Activity Data: Limited Public Bioassay Results Distinguish This Compound from Well-Characterized Analogs

PubChem BioAssay records for the target compound (CID 2392249) do not currently contain quantitative activity data, whereas the N-H analog (CID 677919) and chloroquinoxaline sulfonamide (CQS) have documented bioactivity in tumor colony-forming assays and topoisomerase II inhibition [1][2][3]. This data gap means the target compound is best positioned as a screening library component or SAR probe, not as a replacement for mechanistically validated analogs in established assay workflows [1][3].

Data availability Screening library Research chemical

N-Butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: Optimal Research and Procurement Application Scenarios


Kinase Inhibitor Screening Library Diversification

The target compound's N-butyl quinoxaline sulfonamide scaffold addresses an underexplored substitution vector within the privileged quinoxaline kinase inhibitor chemotype [3]. Screening collections seeking to diversify beyond N-H and N-methyl analogs will benefit from the increased lipophilicity (XLogP3 4.8 vs. 3.4) and extended conformational space (6 rotatable bonds vs. 3) of this derivative [1][2], potentially revealing hits against kinase targets with hydrophobic sub-pockets.

Structure-Activity Relationship (SAR) Probe for N-Alkyl Effects

Systematic SAR studies investigating the impact of N-alkyl chain length on target binding, cellular permeability, and metabolic stability require the N-butyl variant as an essential comparator alongside N-H, N-methyl, N-ethyl, and N-propyl analogs [1][2]. The 1.4-unit XLogP3 increment over the N-H analog provides a defined lipophilicity step for correlating physicochemical properties with biological readouts [1][2].

Cell-Based Assay Development Requiring Enhanced Membrane Permeability

Cellular assays where passive membrane diffusion is a rate-limiting step for target engagement may preferentially employ the N-butyl derivative due to its higher computed lipophilicity (XLogP3 4.8) and absence of hydrogen bond donors, both of which favor membrane partitioning [1]. This compound is particularly relevant when the N-H analog (XLogP3 3.4, 1 H-bond donor) exhibits insufficient intracellular accumulation [1][2].

Reference Standard for Analytical Method Development

The compound's consistent ≥95% purity specification across multiple reputable vendors (Santa Cruz Biotechnology, CymitQuimica, Enamine) supports its use as a reference standard for HPLC, LC-MS, and NMR method development in quinoxaline sulfonamide analytical workflows [4]. Its distinct retention time and mass spectral profile relative to the N-H analog facilitate unambiguous identification in complex mixtures.

Quote Request

Request a Quote for N-butyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.